DW71177

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28N6O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

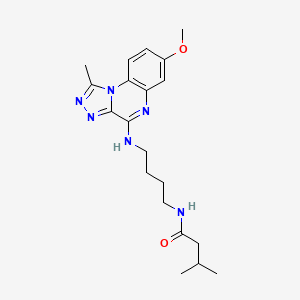

N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide |

InChI |

InChI=1S/C20H28N6O2/c1-13(2)11-18(27)21-9-5-6-10-22-19-20-25-24-14(3)26(20)17-8-7-15(28-4)12-16(17)23-19/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,23) |

InChI Key |

NAPOLFVZKFHOBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)N=C2NCCCCNC(=O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of DW71177 in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a comprehensive summary and analysis based on publicly available scientific abstracts and data. The full-text of the primary research article "DW71177: A novel[1][2]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia" in the European Journal of Medicinal Chemistry was not accessible at the time of writing. Therefore, detailed experimental protocols are based on established methodologies for the described assays.

Core Mechanism of Action

This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] In Acute Myeloid Leukemia (AML), BET proteins act as epigenetic "readers" that recognize acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes.

The primary mechanism of action of this compound in AML is the competitive binding to the acetyl-lysine binding pocket of BRD4-BD1. This selective inhibition disrupts the interaction between BRD4 and acetylated histones, leading to the suppression of oncogenic transcriptional programs that are critical for the proliferation and survival of AML cells.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Potency of this compound

| Target | Parameter | Value |

| BRD4-BD1 | Kd | 6.7 nM |

| BRD4-BD2 | Kd | 141 nM |

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | Parameter | Value |

| MV4-11 (AML) | GI50 | 0.050 - 3.3 µM |

| Other Leukemia/Lymphoma Cell Lines | GI50 | 0.050 - 3.3 µM |

Signaling Pathways and Cellular Effects

This compound exerts its anti-leukemic effects through the modulation of several key cellular signaling pathways and processes.

Downregulation of Oncogenic Transcription

By inhibiting BRD4, this compound leads to a significant reduction in the expression of the proto-oncogene c-Myc , a master regulator of cell proliferation, growth, and metabolism. This is a hallmark of BET inhibitor activity.

Cell Cycle Arrest

Treatment with this compound induces cell cycle arrest, as evidenced by an increase in the expression of the cyclin-dependent kinase inhibitor p21 . This leads to a halt in the progression of the cell cycle, thereby inhibiting the rapid division of cancer cells.

Induction of Apoptosis

This compound promotes programmed cell death (apoptosis) in AML cells. This is achieved, in part, through the modulation of signaling pathways that control cell survival. A notable effect is the reduction of phosphorylated ERK1/2 (p-ERK1/2) , a key component of the MAPK signaling pathway which is often hyperactivated in cancer and promotes cell survival and proliferation.

Proposed Signaling Pathway of this compound in AML

Caption: Proposed signaling pathway of this compound in AML.

Experimental Protocols (Generalized)

While the specific details were not available, the following are generalized protocols for the key experiments likely conducted to elucidate the mechanism of action of this compound.

Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: AML cell lines (e.g., MV4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: AML cells are treated with this compound or a vehicle control for a defined time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for PI to enter cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) is quantified.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: Following treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., c-Myc, p-ERK1/2, p21, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: The intensity of the bands is quantified to determine the relative changes in protein expression.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Fixation: After treatment with this compound, cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.

-

RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of RNA.

-

Propidium Iodide Staining: Cells are stained with a solution containing propidium iodide, which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for preclinical evaluation.

Conclusion

This compound represents a promising therapeutic agent for AML by selectively targeting the BD1 bromodomain of BET proteins. Its mechanism of action involves the disruption of oncogenic transcriptional programs, leading to decreased proliferation, cell cycle arrest, and increased apoptosis in AML cells. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

DW71177: A Technical Guide to the BD1-Selective BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DW71177, a novel and potent small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This compound has demonstrated significant anti-leukemic activity in preclinical studies and represents a promising therapeutic agent for cancers driven by oncogenic transcription factors.[1][2]

Core Mechanism of Action

This compound is a[3][4][5]triazolo[4,3-a]quinoxaline-based compound that functions as a competitive inhibitor at the acetyl-lysine (Kac) binding pocket of BET bromodomains.[1][2] It exhibits high selectivity for the first bromodomain (BD1) over the second (BD2), a feature that may contribute to a more favorable therapeutic window compared to pan-BET inhibitors.[1][6]

BET proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[5] They bind to acetylated lysine residues on histone tails and recruit transcriptional machinery to the promoters and enhancers of target genes.[5] In many cancers, BET proteins are involved in the aberrant activation of oncogenes such as MYC.[3][4][5][7][8]

By selectively binding to BD1, this compound displaces BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs.[1][2] This disruption of transcription results in cell cycle arrest and apoptosis in cancer cells.[5][8]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting BET protein function and subsequent oncogene transcription.

Caption: Mechanism of this compound as a BD1-selective BET inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Selectivity

| Target | Assay | Parameter | Value (nM) | Selectivity |

| BRD4-BD1 | ITC | Kd | 6.7 | ~20-fold vs. BRD4-BD2 |

| BRD4-BD2 | ITC | Kd | 141 | - |

ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Parameter | Value (µM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 | < 0.1 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | GI50 | < 0.1 |

| Ty-82 | NUT Midline Carcinoma | GI50 | < 0.1 |

| Pfeiffer | B-cell Lymphoma | GI50 | < 0.1 |

| SU-DHL-4 | B-cell Lymphoma | GI50 | < 0.1 |

GI50: 50% Growth Inhibition

Table 3: Pharmacokinetic Profile in Rats (Oral Administration)

| Parameter | Value | Unit |

| Dose | 20 | mg/kg |

| Tmax | 0.5 | hours |

| Cmax | 3.05 | µg/mL |

| t1/2 | 1.3 | hours |

| AUCt | 3.61 | µg·h/mL |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Half-life; AUCt: Area under the plasma concentration-time curve.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted with this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamics of this compound to the bromodomains of BET proteins.

Materials:

-

MicroCal iTC200 instrument (Malvern Panalytical)

-

Purified recombinant human BRD4-BD1 and BRD4-BD2 proteins

-

This compound compound dissolved in DMSO and diluted in ITC buffer

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Prepare the protein solution (e.g., 20 µM BRD4-BD1 or BRD4-BD2) in ITC buffer.

-

Prepare the ligand solution (e.g., 200 µM this compound) in the same ITC buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions to minimize heats of dilution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution at regular intervals (e.g., 150 seconds).

-

Record the heat changes associated with each injection.

-

Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Acute Myeloid Leukemia (AML) Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

AML cell line (e.g., MV4-11)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inject AML cells (e.g., 5 x 106 cells) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 40, 80, 120 mg/kg) daily or as per the determined dosing schedule.

-

Administer the vehicle control to the control group.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: The Core Function of DW71177

For Researchers, Scientists, and Drug Development Professionals

Abstract

DW71177 is a novel, potent, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide delineates the core function of this compound, focusing on its mechanism of action, binding affinity, and cellular effects, particularly in the context of acute myeloid leukemia (AML). This compound competitively binds to the acetyl-lysine (Kac) binding pocket of BET bromodomains, with a pronounced selectivity for BD1 over the second bromodomain (BD2).[1][2] This selective inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC. The functional consequences of this targeted inhibition include cell cycle arrest and induction of apoptosis in cancer cells, demonstrating significant anti-leukemic activity both in vitro and in vivo.

Introduction to BET Proteins and Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, including AML, BET proteins are aberrantly recruited to the regulatory regions of oncogenes, driving their expression and promoting cancer cell proliferation and survival.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, this compound prevents the binding of BET proteins to acetylated chromatin. This displacement of BET proteins from the regulatory regions of their target genes leads to a reduction in the transcription of these genes. A primary and well-documented target of BET inhibitors is the MYC proto-oncogene, a critical driver of cell proliferation and a key factor in the pathogenesis of many cancers, including AML. The downregulation of c-MYC is a central event in the anti-cancer mechanism of this compound.[1]

Quantitative Data

Binding Affinity of this compound for BET Bromodomains

The binding affinity of this compound for the individual bromodomains of the BET family has been quantified using isothermal titration calorimetry (ITC). The dissociation constants (KD) demonstrate the high affinity and selectivity of this compound for the BD1 domain.

| Bromodomain | Dissociation Constant (KD) (nM) |

| BRD4-BD1 | 6.7[1] |

| BRD4-BD2 | 141[1] |

Note: KD values for BRD2, BRD3, and BRDT are not yet publicly available in the reviewed literature.

In Vitro Anti-proliferative Activity of this compound

The growth-inhibitory effects of this compound have been assessed across a range of hematological cancer cell lines. The GI50 values, representing the concentration of the compound that inhibits cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | GI50 (µM) |

| Various Leukemia & Lymphoma Lines | AML, ALL, CML, DLBCL, Burkitt's Lymphoma | 0.050 - 3.3[1] |

Note: Specific GI50 values for individual AML cell lines such as MV4-11, MOLM-13, and THP-1 were not available in the reviewed literature, but the provided range indicates potent activity.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to BET bromodomains.

Methodology:

-

Protein Preparation: Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT) are expressed and purified. The final buffer for the protein solution should be matched with the buffer used to dissolve the compound.

-

Compound Preparation: this compound is dissolved in a buffer identical to the protein buffer to minimize heats of dilution.

-

ITC Instrument Setup: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the BET bromodomain protein solution at a known concentration. The injection syringe is filled with the this compound solution at a concentration typically 10-20 times that of the protein.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the KD, n, and ΔH. The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated from these values.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-BRD4-BD1 complex to understand the molecular basis of its potent and selective binding.

Methodology:

-

Protein-Ligand Complex Formation: Purified BRD4-BD1 protein is incubated with an excess of this compound to ensure the formation of the complex.

-

Crystallization: The protein-ligand complex solution is subjected to various crystallization screening conditions (e.g., sitting-drop or hanging-drop vapor diffusion) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is built into the electron density map and refined to yield the final high-resolution structure. This reveals the specific amino acid residues in the BD1 binding pocket that interact with this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: Mechanism of this compound in downregulating c-MYC expression.

This compound-Induced Apoptosis Pathway in Leukemia Cells

Caption: Signaling cascade of this compound leading to apoptosis in leukemia cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising BD1-selective BET inhibitor with potent anti-leukemic properties. Its mechanism of action, centered on the targeted inhibition of the BD1 domain of BET proteins and subsequent downregulation of the c-MYC oncogene, provides a clear rationale for its therapeutic potential. The induction of cell cycle arrest and apoptosis in cancer cells underscores its efficacy. Further investigation into the binding affinities across all BET family members and specific GI50 values in a broader range of AML subtypes will provide a more comprehensive understanding of its therapeutic window and potential clinical applications. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working on the advancement of novel epigenetic therapies.

References

In-Depth Technical Guide to DW71177: A BD1-Selective BET Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of DW71177, a novel and potent BD1-selective BET (Bromodomain and Extra-Terminal domain) inhibitor with significant therapeutic potential in acute myeloid leukemia (AML). This document details the experimental data supporting its development, the protocols for its characterization, and the signaling pathways it modulates.

Molecular Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide[1] |

| Chemical Formula | C20H28N6O2[1] |

| Molecular Weight | 384.48 g/mol [1] |

| CAS Number | 2241311-72-6[1] |

| SMILES Code | CC(C)CC(NCCCCNC1=NC2=C(N3C1=NN=C3C)C=CC(OC)=C2)=O[1] |

| Appearance | Solid |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the first bromodomain (BD1) of the BET family of proteins, particularly BRD4.[2][4] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[2][4] In many cancers, including AML, BRD4 is crucial for the expression of key oncogenes such as MYC.[5][6]

By competitively binding to the acetyl-lysine binding pocket of BRD4's BD1, this compound displaces BRD4 from chromatin. This leads to the suppression of oncogenic transcriptional programs that are essential for the proliferation and survival of leukemia cells.[2][4] Studies have shown that this compound effectively inhibits oncogenes to a degree comparable to the pan-BET inhibitor OTX-015, but with a reduced impact on housekeeping genes, suggesting a wider therapeutic window.[2][4]

The proposed signaling pathway for this compound's action in AML is depicted below.

Experimental Data

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Isothermal Titration Calorimetry (ITC) Kd (nM) | Selectivity vs. BRD4-BD1 |

| BRD4-BD1 | 6.7 | - |

| BRD4-BD2 | - | >20-fold |

| Other BET BD1s | 5.5 - 13.6 | - |

| Other BET BD2s | 86 - 163 | - |

Data compiled from Probechem Biochemicals.[3]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| Ty-82 | NUT Midline Carcinoma | <0.1 |

| MV4-11 | Acute Myeloid Leukemia | <0.1 |

| THP-1 | Acute Myeloid Leukemia | <0.1 |

| Pfeiffer | B-cell Lymphoma | <0.1 |

| SU-DHL-4 | B-cell Lymphoma | <0.1 |

Data compiled from Probechem Biochemicals.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to the bromodomains of BET proteins.

Protocol:

-

Protein and Ligand Preparation: Recombinant human BRD4-BD1 and BRD4-BD2 were expressed and purified. This compound was dissolved in a matching buffer to the protein solution, typically containing a small percentage of DMSO.

-

Calorimeter Setup: A microcalorimeter was equilibrated at a constant temperature (e.g., 25°C).

-

Sample Loading: The sample cell was loaded with the protein solution (e.g., 10 µM BRD4-BD1), and the injection syringe was filled with the this compound solution (e.g., 100 µM).

-

Titration: A series of small injections (e.g., 2 µL) of the this compound solution into the protein solution was performed. The heat change associated with each injection was measured.

-

Data Analysis: The resulting data were fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MV4-11, THP-1) were seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo® or MTT) was added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation, the luminescence or absorbance was measured using a plate reader.

-

Data Analysis: The data were normalized to vehicle-treated controls, and the GI50 (concentration causing 50% growth inhibition) values were calculated using non-linear regression analysis.

Apoptosis Assay

Objective: To determine if the growth inhibition induced by this compound is due to apoptosis.

Protocol:

-

Cell Treatment: Cells (e.g., MV4-11) were treated with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) was quantified.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of AML.

Protocol:

-

Xenograft Establishment: Immunocompromised mice were subcutaneously or intravenously inoculated with a human AML cell line (e.g., MV4-11).

-

Treatment: Once tumors were established, mice were randomized into treatment and control groups. This compound was administered orally at a specified dose (e.g., 120 mg/kg) and schedule.

-

Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, may be performed.

Experimental Workflow

The logical progression of experiments to characterize this compound is outlined in the following diagram.

Conclusion

This compound is a potent and selective inhibitor of the BD1 domain of BET proteins, demonstrating significant anti-leukemic activity in preclinical models of acute myeloid leukemia. Its selectivity for BD1 may offer a safety advantage over pan-BET inhibitors. The data presented in this guide support the continued investigation of this compound as a promising therapeutic agent for AML and potentially other malignancies dependent on BET protein function. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]

DW71177 (CAS: 2241311-72-6): A Technical Guide to a BD1-Selective BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW71177 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] With a CAS number of 2241311-72-6, this small molecule, chemically identified as N-(4-(7-Methoxy-1-methyl-[1][2][4]triazolo[4,3-a]quinoxalin-4-ylamino)butyl)-3-methylbutanamide, has demonstrated significant anti-leukemic activity, positioning it as a promising candidate for oncological research and development.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Physicochemical Properties

| Property | Value |

| CAS Number | 2241311-72-6 |

| Molecular Formula | C20H28N6O2 |

| Molecular Weight | 384.48 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of the first bromodomain (BD1) of BET proteins, particularly BRD4.[1][3] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[5][6]

By binding to the acetyl-lysine binding pocket of BD1, this compound displaces BRD4 from chromatin, leading to the transcriptional repression of c-MYC and other target genes.[5][7] This inhibition of oncogene expression ultimately results in cell cycle arrest and apoptosis in cancer cells.[8] Studies have shown that treatment with this compound leads to a reduction in the levels of phosphorylated ERK1/2 (p-ERK) and an increase in the expression of the cyclin-dependent kinase inhibitor p21.[8][9]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Binding Affinity (Isothermal Titration Calorimetry)

| Target | Kd (nM) | Selectivity (BD2/BD1) |

| BRD4-BD1 | 6.7[3] | ~20-fold[3] |

| BRD4-BD2 | 141 | - |

| Other BD1s | 5.5 - 13.6[3] | - |

| Other BD2s | 86 - 163[3] | - |

Table 2: In Vitro Antiproliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (µM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.1[3] |

| THP-1 | Acute Myeloid Leukemia (AML) | < 0.1[3] |

| Ty-82 | NUT Midline Carcinoma | < 0.1[3] |

| Pfeiffer | B-cell Lymphoma | < 0.1[3] |

| SU-DHL-4 | B-cell Lymphoma | < 0.1[3] |

Table 3: In Vivo Pharmacokinetics in Rats (20 mg/kg, p.o.)

| Parameter | Value |

| Tmax (h) | 0.50 |

| Cmax (µg/mL) | 3.05 |

| t1/2 (h) | 1.3 |

| AUCt (µg·h/mL) | 3.61 |

Table 4: In Vivo Efficacy in AML Xenograft Model

| Dose (mg/kg) | Outcome |

| 120 | Significant tumor growth reduction[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity of this compound to BET bromodomains.

X-ray Crystallography

This protocol describes the process for determining the crystal structure of this compound in complex with a BET bromodomain.

Cell Viability Assay (e.g., MTT Assay)

This protocol is for assessing the antiproliferative activity of this compound in cancer cell lines.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BD1 domain of BET proteins. Its demonstrated efficacy in preclinical models of acute myeloid leukemia, coupled with its favorable pharmacokinetic profile, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel epigenetic therapies. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound.

References

- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c-Myc promotes tumor proliferation and anti‑apoptosis by repressing p21 in rhabdomyosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Myc inhibition and p21 modulation contribute to unsymmetrical bisacridines-induced apoptosis and senescence in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Preclinical Profile of DW71177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for DW71177. As of the latest information available, comprehensive in vivo pharmacokinetic data (including Cmax, Tmax, AUC, half-life, and bioavailability) for this compound has not been published. The following guide focuses on the compound's mechanism of action and the in vitro experimental methodologies used for its characterization.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound being investigated for its therapeutic potential in acute myeloid leukemia (AML).[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails.[1][2] By selectively targeting BD1, this compound aims to modulate the expression of key oncogenes involved in cancer cell proliferation and survival.

Mechanism of Action: Selective BET Inhibition

BET proteins, particularly BRD4, are critical for the transcription of oncogenes such as MYC. These proteins utilize their two tandem bromodomains, BD1 and BD2, to bind to acetylated histones and recruit the transcriptional machinery to gene promoters and enhancers.

This compound exerts its anti-leukemic effect by competitively binding to the acetyl-lysine (Kac) binding pocket of the BD1 domain of BET proteins.[1][2] This selective inhibition disrupts the interaction between BET proteins and acetylated chromatin, leading to the downregulation of oncogenic gene expression.[1] Preclinical studies have shown that this compound can effectively inhibit oncogenes to a degree comparable to pan-BET inhibitors like OTX-015, but with a potentially safer profile due to its milder impact on housekeeping genes.[1][2]

References

- 1. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia | CoLab [colab.ws]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

The Role of DW71177 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DW71177 is a novel, potent, and orally bioavailable small molecule that functions as a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BET proteins, particularly BRD4, this compound disrupts their function as epigenetic "readers." This interference with the transcriptional machinery leads to the downregulation of key oncogenes, most notably c-Myc, and exhibits strong anti-leukemic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways.

Introduction to Epigenetic Regulation and BET Proteins

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in regulating normal cellular processes. The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains, BD1 and BD2. This interaction is critical for recruiting transcriptional machinery to promoter and enhancer regions of target genes, thereby activating their transcription. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1]

This compound: A BD1-Selective BET Inhibitor

This compound is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound that demonstrates high potency and selectivity for the first bromodomain (BD1) of BET proteins.[1] This selectivity is a key feature, as BD1 and BD2 domains may have distinct functions, and selective inhibition could potentially offer a better therapeutic window with reduced off-target effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity, selectivity, and cellular activity.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Method | Value | Selectivity | Reference |

| BRD4-BD1 | Isothermal Titration Calorimetry (ITC) | Kd = 6.7 nM | 20-fold vs. BRD4-BD2 | [4][5] |

| BRD4-BD2 | Isothermal Titration Calorimetry (ITC) | ~134 nM (calculated) | - | [4][5] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | GI50 | Reference |

| Ty-82 | NUT Midline Carcinoma | Growth Inhibition | <0.1 µM | [4] |

| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition | <0.1 µM | [4] |

| THP-1 | Acute Myeloid Leukemia | Growth Inhibition | <0.1 µM | [4] |

| Pfeiffer | B-cell Lymphoma | Growth Inhibition | <0.1 µM | [4] |

| SU-DHL-4 | B-cell Lymphoma | Growth Inhibition | <0.1 µM | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively binding to the acetyl-lysine (Kac) binding pocket of the BD1 domain of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones at enhancer and promoter regions of target genes. The displacement of BRD4 from chromatin leads to the suppression of transcription of key oncogenes, including c-Myc. The downregulation of c-Myc, a critical regulator of cell proliferation and survival, is a key downstream event contributing to the anti-leukemic effects of this compound.[3]

Caption: Mechanism of action of this compound in epigenetic regulation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize BET inhibitors like this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to BRD4 bromodomains.

Materials:

-

Purified recombinant BRD4-BD1 and BRD4-BD2 proteins

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO (for compound dissolution)

Protocol:

-

Prepare a solution of the BRD4 bromodomain (e.g., 10-20 µM) in ITC buffer. The final DMSO concentration should be matched in all solutions.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the same ITC buffer.

-

Degas both protein and compound solutions.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 1-2 µL) of the this compound solution into the protein solution, allowing sufficient time between injections for the signal to return to baseline.

-

As a control, perform a titration of this compound into buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, THP-1)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add the viability reagent (MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or luminescence signal generation (CellTiter-Glo).

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration.

-

Determine the GI50 value using non-linear regression analysis.

Western Blotting

Objective: To assess the effect of this compound on the protein levels of target oncogenes, such as c-Myc.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BRD4 and assess the displacement of BRD4 from these sites upon treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing reagents

-

Sonicator or enzymatic digestion kit

-

ChIP-grade anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG.

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Prepare DNA libraries for next-generation sequencing.

-

Sequence the DNA libraries and analyze the data to identify BRD4 binding peaks and compare the occupancy between this compound-treated and control samples.

Caption: Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.

Conclusion

This compound is a promising BD1-selective BET inhibitor with potent anti-leukemic activity. Its mechanism of action, centered on the disruption of BET protein-mediated gene transcription, highlights the therapeutic potential of targeting epigenetic readers in cancer. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to further investigate and characterize this compound and other novel BET inhibitors. Future studies will likely focus on elucidating the full spectrum of its downstream effects, exploring its efficacy in combination therapies, and evaluating its clinical potential.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. DW-71177 | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]

Preclinical Profile of DW71177: A BD1-Selective BET Inhibitor for Leukemia

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for DW71177, a novel and potent BD1-selective bromodomain and extraterminal domain (BET) inhibitor, in the context of leukemia. The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers, scientists, and professionals in the field of drug development.

Disclaimer: The full experimental protocols for the preclinical studies of this compound are not publicly available as the complete text of the primary research publication could not be accessed. Therefore, the methodologies described in this document are generalized protocols for the types of experiments conducted, based on established scientific literature. The actual protocols used in the studies of this compound may vary.

Core Compound Characteristics

This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of the BET protein family, particularly BRD4.[1] BET proteins are key epigenetic readers that regulate gene expression and are considered important therapeutic targets in oncology due to their role in the transcriptional activation of oncogenes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound in leukemia models.

Table 1: Binding Affinity and In Vitro Potency of this compound

| Parameter | Value | Cell Lines/Target | Reference |

| Binding Affinity (Kd) | |||

| BRD4-BD1 | 6.7 nM | Recombinant Protein | |

| BRD4-BD2 | 141 nM | Recombinant Protein | |

| Antiproliferative Activity (GI50) | 0.050 - 3.3 µM | Various leukemia and lymphoma cell lines |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosing | Reference |

| tmax | 0.50 h | 20 mg/kg p.o. | |

| Cmax | 3.05 µg/mL | 20 mg/kg p.o. | |

| t½ | 1.3 h | 20 mg/kg p.o. | |

| AUCt | 3.61 µg·h/mL | 20 mg/kg p.o. |

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Mouse Model

| Dose (mg/kg) | Outcome | Toxicity | Reference |

| 40 | Significant tumor growth reduction | No signs of toxicity | |

| 80 | Significant, dose-dependent tumor growth reduction | No signs of toxicity | |

| 120 | Significant, dose-dependent tumor growth reduction | No signs of toxicity |

Signaling Pathway and Mechanism of Action

This compound, as a BD1-selective BET inhibitor, disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc. This inhibition also leads to a reduction in the phosphorylation of ERK1/2 and an increase in the expression of the cell cycle inhibitor p21. The collective effect of these molecular changes is the induction of cell cycle arrest and apoptosis in leukemia cells.

Experimental Protocols (Generalized)

The following are generalized protocols for the key experiments conducted to evaluate the preclinical efficacy of a compound like this compound in leukemia.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells) or stabilize (for suspension cells).

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The GI50 (concentration causing 50% growth inhibition) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Leukemia cells are treated with various concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).

-

Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold phosphate-buffered saline (PBS).

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-ERK1/2, p21, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo AML Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Cell Implantation: A human AML cell line, such as MV4-11, is subcutaneously injected into the flank of the mice (e.g., 5-10 x 10^6 cells per mouse).

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 40, 80, 120 mg/kg) according to a defined schedule (e.g., daily for 21 days). The control group receives the vehicle.

-

Efficacy and Toxicity Assessment: Tumor growth, body weight, and overall health of the mice are monitored throughout the study. At the end of the study, tumors are excised and weighed.

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: this compound is administered as a single oral dose (e.g., 20 mg/kg).

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of this compound is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax, tmax, t½, and AUC are calculated using appropriate software.

Experimental and Logical Workflow

The preclinical evaluation of this compound in leukemia typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Conclusion

The available preclinical data indicate that this compound is a potent and selective BD1 inhibitor with significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, involving the downregulation of key oncogenes and induction of apoptosis, supports its further development as a potential therapeutic agent for leukemia. The favorable pharmacokinetic profile and lack of overt toxicity in animal models are also encouraging. Further investigation, including the public release of detailed experimental protocols, will be beneficial for a complete understanding of its preclinical profile.

References

In-depth Technical Guide: DW71177 and its Effect on Oncogene Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DW71177 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed as a highly selective therapeutic agent, this compound has demonstrated significant anti-leukemic activity, positioning it as a promising candidate for the treatment of acute myeloid leukemia (AML). Its mechanism of action involves the targeted disruption of oncogenic transcription programs, most notably affecting the expression of the c-Myc oncogene. This technical guide provides a comprehensive overview of this compound, detailing its mechanism, effects on oncogene transcription, and the experimental methodologies used in its characterization.

Introduction to BET Proteins and Their Role in Oncogenesis

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In many cancers, BET proteins are aberrantly recruited to the regulatory regions of key oncogenes, leading to their sustained overexpression and driving tumor growth and proliferation. Notably, the transcription of the proto-oncogene c-MYC is highly dependent on BRD4 activity in various hematological malignancies and solid tumors. Consequently, inhibiting BET protein function has emerged as a compelling therapeutic strategy in oncology.

This compound: A BD1-Selective BET Inhibitor

This compound is a[1][2][3]triazolo[4,3-a]quinoxaline-based compound that exhibits high potency and selectivity for the BD1 domain of BET proteins.[4] Structural and biophysical studies, including X-ray crystallography and isothermal titration calorimetry, have confirmed the robust and specific binding of this compound to the acetyl-lysine binding pocket of BD1.[4] This BD1 selectivity is a key differentiator from pan-BET inhibitors, such as OTX-015 (Birabresib), which target both BD1 and BD2 domains. The rationale behind BD1-selective inhibition is to achieve a more targeted therapeutic effect on oncogenic transcription while potentially mitigating some of the toxicities associated with broader BET inhibition.

Mechanism of Action: Inhibition of Oncogene Transcription

The primary mechanism by which this compound exerts its anti-cancer effects is through the competitive inhibition of BRD4-BD1 binding to acetylated histones. This displacement of BRD4 from chromatin at the regulatory regions of oncogenes leads to a rapid downregulation of their transcription.

Effect on c-Myc Transcription

A critical target of this compound-mediated transcriptional repression is the c-MYC oncogene. In acute myeloid leukemia cells, treatment with this compound leads to a significant reduction in c-Myc mRNA and protein levels. This effect is comparable to that observed with the pan-BET inhibitor OTX-015. The downregulation of c-Myc is a key driver of the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound is central to epigenetic regulation of gene expression. By targeting the BRD4-histone interaction, this compound effectively disrupts the assembly of the transcriptional apparatus at key oncogenic loci.

Mechanism of this compound in suppressing oncogene transcription.

Quantitative Data on Anti-Leukemic Activity

While specific IC50 values for this compound across a broad panel of cell lines are detailed in the primary publication, publicly available data for its comparator, the pan-BET inhibitor OTX-015, demonstrates the potent anti-proliferative effects of this class of drugs in various leukemia cell lines.

| Cell Line | Cancer Type | OTX-015 IC50 (nM) |

| OCI-AML3 | AML | 29.5 |

| NOMO-1 | AML | 100 - 500 |

| HL-60 | AML | 100 - 500 |

| NB4 | APL | 100 - 500 |

| JURKAT | T-ALL | 100 - 500 |

| RS4;11 | B-ALL | 100 - 500 |

Note: Data for OTX-015 is presented to illustrate the typical potency of BET inhibitors in leukemia. This compound is reported to have comparable efficacy in inhibiting oncogenes.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key protocols used in the characterization of this compound.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Following a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for determining the IC50 of this compound.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in mRNA expression of target oncogenes (e.g., c-MYC) following treatment with this compound.

Methodology:

-

Cancer cells are treated with this compound or a vehicle control for a specified time period (e.g., 4, 8, 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR is performed using a real-time PCR system with specific primers for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The relative expression of the target gene is calculated using the delta-delta Ct method.

Western Blotting

Objective: To detect and quantify changes in the protein levels of target oncogenes (e.g., c-Myc) after this compound treatment.

Methodology:

-

Cells are treated with this compound as described for qRT-PCR.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry analysis is performed to quantify the relative protein expression levels.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for AML and potentially other cancers dependent on BET protein function. Its BD1-selective mechanism of action offers the promise of effective oncogene suppression with a potentially improved safety profile compared to pan-BET inhibitors. The robust downregulation of c-Myc highlights its therapeutic potential in c-Myc-driven malignancies.

Future research should focus on elucidating the full spectrum of oncogenes and transcriptional programs affected by this compound. Further investigation into its effects on other key oncogenic signaling pathways, such as the Wnt/β-catenin pathway, is warranted. As this compound progresses through preclinical and potentially clinical development, a deeper understanding of its molecular effects will be critical for identifying patient populations most likely to benefit from this novel therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A novel [1,2,4]triazolo[4,3-a]quinoxaline-based potent and BD1-Selective BET inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on BET Bromodomain Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to BET Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT in mammals, are crucial epigenetic "readers."[1][2][3][4] These proteins play a pivotal role in regulating gene transcription.[1] Each BET protein contains two conserved N-terminal bromodomains, BD1 and BD2, which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][5] This interaction tethers them to chromatin, where they act as scaffolds to recruit transcriptional regulatory complexes to specific gene loci, including critical cell growth-promoting genes and oncogenes like MYC.[1][6][7] Due to their central role in controlling the expression of genes involved in proliferation, cell cycle, and apoptosis, BET proteins have emerged as a significant therapeutic target in oncology and inflammation.[3][6][8]

Mechanism of Action of BET Inhibitors

BET inhibitors are a class of small molecules designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2][5][7] By occupying this pocket, they prevent the interaction between BET proteins and acetylated histones, effectively displacing BET proteins and their associated transcriptional machinery from chromatin.[1][2][9] This displacement leads to the suppression of target gene transcription.[7][9]

The foundational discovery of potent and specific BET inhibitors, such as JQ1 and I-BET, provided the first chemical tools to probe this biology and demonstrated the therapeutic potential of targeting this protein family.[1][9] A pivotal early study showed that JQ1 could displace the BRD4-NUT fusion oncoprotein from chromatin in NUT midline carcinoma (NMC), a rare and aggressive cancer driven by this translocation, leading to terminal differentiation and apoptosis of the cancer cells.[1][5] This provided the first proof-of-concept for the efficacy of a BET inhibitor in a preclinical cancer model.[1] Subsequent research has shown that the anti-cancer effects of BET inhibitors are often linked to the rapid transcriptional suppression of key proto-oncogenes, most notably MYC.[1][10][11]

Core Signaling Pathways Modulated by BET Inhibition

BET inhibitors exert their effects by modulating several critical signaling pathways, primarily through the downregulation of key transcriptional nodes.

The suppression of the MYC oncogene is a hallmark of BET inhibitor activity.[1][7] BRD4 is enriched at super-enhancers, which are large clusters of enhancers that drive the expression of key genes controlling cell identity, including oncogenes like MYC.[6][10] By displacing BRD4 from these super-enhancers, BET inhibitors cause a profound and selective downregulation of MYC transcription, leading to cell cycle arrest and apoptosis in various cancers, particularly hematological malignancies.[1][9][11]

BET proteins also play a role in inflammatory signaling. BRD4 can interact with the acetylated RelA subunit of NF-κB, a key transcription factor in the inflammatory response.[1] This interaction is important for the transcription of NF-κB target genes following stimuli like TNFα.[1] BET inhibitors can attenuate the induction of inflammation-associated genes by disrupting this interaction, highlighting their therapeutic potential in inflammatory diseases.[1][10]

Recent studies have shown that BET inhibitors can suppress transcriptional responses to cytokine signaling that utilize the JAK/STAT pathway.[12] In human monocytes, the BET inhibitor I-BET151 was found to inhibit the cytokine-induced transcription of STAT target genes in a gene-specific manner, without affecting the activation or recruitment of STAT proteins themselves.[12] This suggests that BET proteins are crucial co-activators for a subset of STAT-regulated genes, and their inhibition can dampen cytokine-driven inflammation.[10][12]

Quantitative Data Summary

The potency of BET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a biological activity (e.g., enzyme binding, cell proliferation) by 50%. These values can vary significantly based on the specific inhibitor, the bromodomain isoform, the cell line, and the assay conditions.

Table 1: Biochemical Activity of JQ1

| Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| BRD4 (BD1) | AlphaScreen | 77 | [5] |

| BRD4 (BD2) | AlphaScreen | 33 | [5] |

| CREBBP | AlphaScreen | >10,000 |[5] |

Table 2: Anti-proliferative Activity (IC50) of BET Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| (+)-JQ1 | 11060 | NUT Midline Carcinoma | 4 | [5] |

| (+)-JQ1 | NMC797 | NUT Midline Carcinoma | 69 | [13] |

| (+)-JQ1 | MV4;11 | Acute Myeloid Leukemia | 72 | [13] |

| JQ1 | Kasumi-1 | Acute Myeloid Leukemia | ~100-250 | [14] |

| JQ1 | MOLM13 | Acute Myeloid Leukemia | ~250-500 | [14] |

| JQ1 | MCF7 | Luminal Breast Cancer | 330 | [15] |

| JQ1 | T47D | Luminal Breast Cancer | 850 | [15] |

| OTX015 | B-cell Lymphoma Panel | Mature B-cell Lymphoma | 240 (median) | [10] |

| ABBV-744 | Prostate Cancer Lines | Prostate Cancer | Low nM range |[16] |

Key Experimental Methodologies

The characterization of BET inhibitors relies on a suite of biochemical and cell-based assays.

TR-FRET is a robust, homogeneous assay used to measure the binding of BET bromodomains to acetylated histone peptides and its inhibition by small molecules.[17][18]

-

Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., a fluorescent dye). The BET protein is typically tagged (e.g., GST-tag or His-tag) and recognized by an antibody conjugated to the donor. An acetylated histone peptide is biotinylated and recognized by streptavidin conjugated to the acceptor.[19] When the BET protein binds the peptide, the donor and acceptor are brought into close proximity, allowing FRET to occur. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[18]

-

Protocol Outline:

-

Reagent Preparation: Dilute all components (tagged BET protein, biotinylated acetyl-histone peptide, Tb-labeled donor antibody, dye-labeled streptavidin acceptor, and test compound) in the appropriate assay buffer.[18]

-

Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells of a microtiter plate.

-

Protein/Peptide Addition: Add the tagged BET protein and the biotinylated peptide substrate to the wells. Incubate to allow for binding or inhibition to occur (typically 30-60 minutes).

-

Detection Reagent Addition: Add the mixture of Tb-donor and dye-acceptor reagents.[19]

-

Incubation: Incubate the plate in the dark for a specified period (e.g., 60-120 minutes) to allow the detection reagents to bind.[18]

-

Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[18] The ratio of acceptor to donor emission is calculated to determine the degree of inhibition.

-

AlphaScreen is another proximity-based assay widely used for high-throughput screening of BET inhibitors.[5][20]

-

Principle: The assay utilizes "Donor" and "Acceptor" beads.[20] The Donor beads, when excited by light at 680 nm, convert ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is in close proximity, this singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[20] Similar to TR-FRET, a tagged BET protein and a biotinylated peptide are used to bring the beads (e.g., anti-tag Donor beads and streptavidin-coated Acceptor beads) close together. Inhibitors disrupt the protein-peptide interaction, separating the beads and reducing the signal.[21]

-

Protocol Outline:

-

Reagent Incubation: In a microtiter plate, incubate the tagged BET protein, the biotinylated acetyl-histone peptide, and the test compound in assay buffer for a set period (e.g., 30 minutes).[22]

-